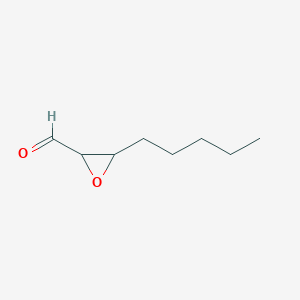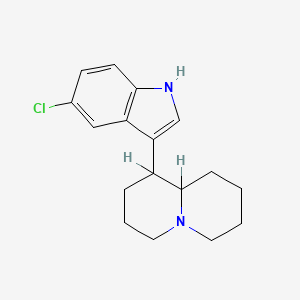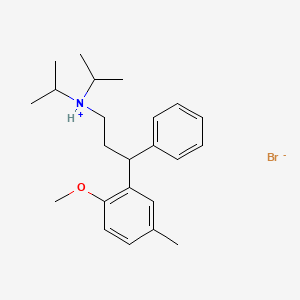
3-(2-Methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]bis(propan-2-yl)azanium bromide involves several steps. The starting materials typically include 2-methoxy-5-methylphenyl, phenylpropyl, and propan-2-yl groups. The reaction conditions often require controlled temperatures and the presence of a brominating agent to introduce the bromide ion into the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes the purification of the final product through crystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]bis(propan-2-yl)azanium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]bis(propan-2-yl)azanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new compounds.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]bis(propan-2-yl)azanium bromide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]bis(propan-2-yl)azanium chloride
- [3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]bis(propan-2-yl)azanium iodide
Uniqueness
The uniqueness of [3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]bis(propan-2-yl)azanium bromide lies in its specific bromide ion, which can influence its reactivity and interactions compared to its chloride and iodide counterparts. This can result in different chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
857288-56-3 |
|---|---|
Molecular Formula |
C23H34BrNO |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C23H33NO.BrH/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;/h7-13,16-18,21H,14-15H2,1-6H3;1H |
InChI Key |
QDQUJHUKAQWAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CC[NH+](C(C)C)C(C)C)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


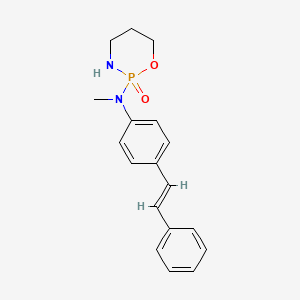

![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)



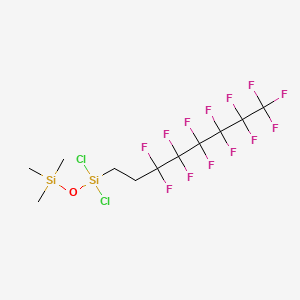

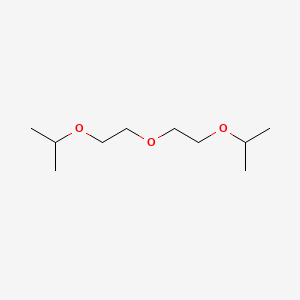

![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12698728.png)
